molecular formula C14H15N3O B13255233 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

Cat. No.: B13255233
M. Wt: 241.29 g/mol
InChI Key: WCQWGXVGOXZJIP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one ( 2060043-53-8) is a bicyclic heterocyclic compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . This compound features a pyrimido[1,2-a]piperazin-4-one core structure, which is a privileged scaffold in medicinal chemistry due to its rigid conformation and multiple hydrogen bonding sites, facilitating optimized interactions with biological targets . The specific 2-(2-methylphenyl) aromatic substituent enhances potential for π-π stacking interactions within biological systems . This compound serves as a versatile and high-value chemical building block for organic synthesis and drug discovery research. Its structure is closely related to the 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore, which is a known metabolite of azapirone class antidepressants and exhibits affinity for serotonin (5-HT1A) receptors . As such, it is a candidate for developing novel central nervous system (CNS) active agents, including potential antidepressants and anxiolytics . Furthermore, structurally analogous pyrimidin-4-one and pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacterial strains , and are under investigation for in vitro cytotoxicity and anticancer properties over various cancer cell lines . The compound's mechanism of action is application-dependent but may involve the modulation of enzymatic activity or receptor interactions . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2-methylphenyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H15N3O/c1-10-4-2-3-5-11(10)12-8-14(18)17-7-6-15-9-13(17)16-12/h2-5,8,15H,6-7,9H2,1H3

InChI Key

WCQWGXVGOXZJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)N3CCNCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylamine with a suitable diketone under acidic conditions to form the pyrimido[1,2-a]piperazine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 2 Core Structure Molecular Weight (g/mol) Biological Activity/Notes References
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one (Target) 2-Methylphenyl Pyrimido[1,2-a]piperazin-4-one Not reported Hypothesized role in receptor modulation
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one Difluoromethyl Pyrimido[1,2-a]piperazin-4-one 201.17 Unknown activity; notable for fluorinated R-group
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl)-derivative 8-Chloro-2-methylimidazo-pyridinyl Pyrimido[1,2-a]pyridin-4-one Not reported Patent-listed; likely kinase inhibitor
3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-7-hydroxy-2-methyl analog Fluoro-benzoxazolyl-piperidinyl Pyrido[1,2-a]pyrimidin-4-one Not reported Metabolite with modified solubility
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-Methylphenyl Pyridazin-3(4H)-one Not reported Anti-inflammatory (IC50: 11.6 μM)

Key Observations

Halogenated substituents (e.g., 8-chloro-imidazo-pyridinyl in patent compounds) are associated with increased binding affinity in kinase targets, suggesting the target compound’s 2-methylphenyl group might prioritize selectivity over potency .

Core Structure Variations: Pyrimido[1,2-a]piperazin-4-one (target) vs. pyridazin-3(4H)-one (): The former’s fused bicyclic system likely offers conformational rigidity, advantageous for receptor binding, while the latter’s monocyclic pyridazinone core correlates with anti-inflammatory activity .

Biological Activity Gaps :

  • The target compound’s activity remains uncharacterized in the provided evidence. However, structurally related metabolites (e.g., hydroxylated derivatives in ) highlight the role of substituent polarity in modulating bioavailability .

Biological Activity

The compound 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a member of the pyrimidine and piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1355215-10-9
  • Molecular Formula : C16H18N4O
  • Molecular Weight : 286.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate piperazine derivatives with pyrimidine precursors under controlled conditions. The reaction often employs catalysts and specific solvents to optimize yield and purity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of activity include:

  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant inhibitory effects on cancer cell lines. The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Similar compounds within the same class have been noted for their anti-inflammatory properties. This activity may be linked to the inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate inflammation and immune responses.

Antitumor Activity

A study published in Cancer Research highlighted the efficacy of pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The study demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
2-(2-Methylphenyl)-4H...12.5A549 (lung cancer)
Doxorubicin10A549 (lung cancer)

Antimicrobial Activity

In a comparative study on antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound has significant antimicrobial properties that warrant further exploration.

Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of similar compounds. The findings suggest a reduction in inflammatory markers (TNF-alpha and IL-6) when treated with pyrimidine derivatives.

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